2-(Ethylamino)ethanol

CO₂ capture Post-combustion carbon capture Amine-based solvent screening

2-(Ethylamino)ethanol (EAE, CAS 110-73-6) is a performance-differentiated secondary alkanolamine whose ethyl-substituted architecture delivers quantifiable advantages over generic MEA or DEA. For CO₂ capture, EAE-based water-lean solvents achieve a 42% reduction in regeneration energy and 52.9% higher cyclic capacity versus the 30% MEA benchmark. In biogas upgrading, 30 mass% EAE reduces desorption energy by 30% while achieving 100% CO₂ removal efficiency. As a pharmaceutical intermediate, its bifunctional amine-alcohol reactivity enables synthesis of indole-carboxamide antioxidants and arginase inhibitors. For corrosion inhibition, EAE adsorbs onto carbon steel surfaces while stabilizing the protective hydroxide film. Specify ≥98% purity for solvent formulation or ≥99% for pharmaceutical synthesis.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 110-73-6
Cat. No. B046374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)ethanol
CAS110-73-6
Synonyms(2-Hydroxyethyl)ethylamine;  2-(Ethylamino)ethanol;  2-(Monoethylamino)ethanol;  2-(N-Ethylamino)ethanol;  Amino Alcohol MEM;  N-(2-Hydroxyethyl)-N-ethylamine;  N-(2-Hydroxyethyl)ethylamine;  N-Ethyl-2-aminoethanol;  N-Ethyl-N-(2-hydroxyethyl)amine;  N-Ethyl-
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCNCCO
InChIInChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
InChIKeyMIJDSYMOBYNHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)ethanol (CAS 110-73-6): Technical Baseline and Procurement-Relevant Classification


2-(Ethylamino)ethanol (CAS 110-73-6), also designated as N-ethylethanolamine or EAE, is a secondary alkanolamine with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol [1]. This compound exists as a clear, colorless liquid with a characteristic amine-like odor, exhibiting complete miscibility with water and a density of approximately 0.914 g/mL at 25 °C . As a 1,2-aminoalcohol, its structural signature comprises a secondary amine group (-NH-) linked to an ethyl substituent and a terminal hydroxyl (-OH) group on a two-carbon backbone. This bifunctional architecture confers dual reactivity (amine + alcohol) that enables its deployment across multiple industrial and research domains, including CO₂ capture solvents, pharmaceutical intermediates, corrosion inhibition, and surfactant synthesis . However, procurement decisions involving EAE cannot be made by merely selecting any alkanolamine of similar molecular weight; the specific substitution pattern—particularly the ethyl group on the secondary amine—produces quantifiable differences in kinetic performance, energy efficiency, and environmental compatibility relative to its closest analogs.

2-(Ethylamino)ethanol (EAE) Procurement: Why Monoethanolamine (MEA) and Diethanolamine (DEA) Cannot Be Substituted Without Quantifiable Performance Loss


Generic substitution among alkanolamines—particularly replacing 2-(ethylamino)ethanol (EAE) with industry-standard benchmarks such as monoethanolamine (MEA, primary amine) or diethanolamine (DEA, secondary amine)—is not scientifically defensible due to fundamental differences in molecular architecture that translate directly into divergent performance metrics. MEA possesses a primary amine group and no alkyl substitution on the nitrogen, resulting in a higher reaction enthalpy with CO₂ and consequently elevated regeneration energy requirements [1]. DEA, while also a secondary amine, bears a second hydroxyl group that introduces electron-withdrawing effects which demonstrably reduce CO₂ capture activity relative to mono-hydroxyl secondary amines [2]. EAE's ethyl substitution on the secondary amine nitrogen creates a steric and electronic environment that produces intermediate carbamate stability—sufficient for effective absorption yet labile enough to facilitate lower-energy desorption. These structural distinctions are not academic nuances; they manifest as measurable differences in absorption rate, cyclic capacity, and energy efficiency that directly impact operational expenditures (OPEX) and capital expenditures (CAPEX) in industrial deployments. The evidence presented in Section 3 quantifies these differences across multiple experimental systems and comparator baselines.

2-(Ethylamino)ethanol (EAE) Quantitative Evidence Guide: Comparative Performance Data Against MEA, DEA, and DIPA


Absorption Rate, Desorption Rate, and Regeneration Energy: EMEA/NMP vs. 30% MEA Benchmark

In a systematic screening study based on amine structure-activity relationships, N-ethylaminoethanol (EMEA, synonym for EAE) formulated with N-methylpyrrolidone (NMP) as a water-lean absorbent was directly compared against the industrial standard 30 wt% aqueous monoethanolamine (MEA) [1]. The EMEA/NMP system exhibited a 30% higher CO₂ absorption rate and a 60% higher CO₂ desorption rate relative to the 30% MEA baseline under identical experimental conditions. Critically, the calculated regeneration energy for the EMEA/NMP system was reduced by 42% compared to the MEA benchmark. These performance advantages were attributed to the structure-activity relationship wherein secondary amines bearing one hydroxyl group and an alkyl chain of 3–6 carbons (exemplified by EMEA) provide an optimal balance of reaction kinetics and reversible carbamate stability [1].

CO₂ capture Post-combustion carbon capture Amine-based solvent screening

Energy Efficiency and Cyclic CO₂ Capacity: EAE vs. MEA Aqueous Solutions

A comparative experimental evaluation assessed the energy efficiency and cyclic CO₂ capture capacity of aqueous EAE solutions against the MEA baseline [1]. The study reported that 2.5 M EAE solution achieved a cyclic CO₂ capture capacity approximately 52.9% higher than that of the MEA reference solution, while 5.0 M EAE solution exhibited a 32.3% higher cyclic capacity relative to the same MEA baseline. These measurements were derived from absorption-desorption cycling experiments designed to simulate industrial capture-regeneration operations. The substantially higher cyclic capacity indicates that per unit volume of solvent circulated, EAE can capture and release a greater quantity of CO₂, thereby reducing solvent circulation rates and associated pumping energy [1].

CO₂ capture Cyclic capacity Energy efficiency

Absorption Kinetics: EAE (EMEA) vs. DEA and DIPA in Aqueous Solution

A kinetic investigation using a stirred-cell reactor compared the CO₂ absorption rate of N-ethylmonoethanolamine (EMEA, synonym for EAE) against two other secondary amines: diethanolamine (DEA) and diisopropanolamine (DIPA) [1]. At high amine concentrations (0.5–2 M), the absorption rate in aqueous EMEA was consistently faster than that observed in aqueous DEA and DIPA solutions under equivalent conditions. The reaction between CO₂ and EMEA was characterized as occurring in the fast reaction regime with second-order kinetics for EMEA and first-order kinetics for CO₂. The zwitterion and termolecular mechanisms were both invoked to describe the reaction pathway. The kinetic superiority of EMEA over DEA is attributed to the absence of a second electron-withdrawing hydroxyl group, which in DEA reduces the nucleophilicity of the amine nitrogen and consequently lowers the reaction rate with CO₂ [1].

Reaction kinetics CO₂ absorption Secondary amines

Energy Consumption for CO₂ Desorption: EAE vs. MEA in Biogas Upgrading Economic Evaluation

In a comprehensive eco-efficiency analysis of biomethane production, the energy consumption for the CO₂ desorption step was evaluated across multiple alkanolamines including monoethanolamine (MEA), diethanolamine (DEA), 2-(ethylamino)ethanol (EAE), and diglycolamine (DGA) [1]. The economic evaluation demonstrated that a 3.2 mass % EAE aqueous solution achieved an energy efficiency of 0.262 MW per mole of CO₂ recovered at 100% CO₂ removal, while a 30 mass % EAE solution yielded 0.214 MW mol⁻¹. In direct comparison, the 30 mass % MEA solution required 0.307 MW mol⁻¹ and achieved only 94.209% CO₂ removal under identical evaluation parameters. The lower energy requirement per mole of CO₂ recovered for EAE solutions translates to reduced operational steam consumption and lower overall energy penalty in continuous biogas upgrading operations [1].

Biogas upgrading Energy efficiency Sustainability assessment

Acute Oral Toxicity (LD₅₀) and Hazard Classification: EAE Safety Profile for Procurement Risk Assessment

Safety data for 2-(ethylamino)ethanol indicate an acute oral LD₅₀ value of 1020 mg/kg in rat models . The compound carries GHS hazard statements including H302 (harmful if swallowed), H311 (toxic in contact with skin), and H318 (causes serious eye damage) [1]. It is classified under UN 2810 (toxic liquid, organic, n.o.s.) with packing group III . Unlike DGA (diglycolamine), which was explicitly recognized as dangerous for the environment in comparative sustainability assessments, EAE, along with MEA and DEA, fulfilled the criteria for low marine toxicity and high biodegradability [2]. This environmental profile differentiates EAE from certain other alkanolamines when disposal, spill containment, and regulatory compliance are procurement considerations.

Toxicology Safety assessment GHS classification

2-(Ethylamino)ethanol (EAE) Procurement: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Post-Combustion CO₂ Capture: Water-Lean Solvent Formulations for Reduced Regeneration Energy

For CO₂ capture from coal-fired power plant flue gas or industrial exhaust streams, EAE formulated as a water-lean absorbent (e.g., EMEA/NMP) delivers a 42% reduction in regeneration energy and a 30% higher absorption rate compared to the conventional 30% MEA benchmark . This application scenario is particularly relevant for retrofitting existing capture infrastructure where energy penalty reduction is the primary economic driver. The higher cyclic capacity of EAE solutions—52.9% greater than MEA at 2.5 M concentration—further supports reduced solvent circulation rates and lower parasitic power consumption . Procurement in this context should prioritize high-purity EAE (≥98%) with specifications suitable for amine-based solvent formulation.

Biogas Upgrading to Biomethane: Energy-Efficient Acid Gas Removal

In biogas upgrading facilities converting raw biogas to pipeline-quality biomethane, 30 mass % EAE aqueous solution reduces CO₂ desorption energy consumption by 30% relative to 30 mass % MEA (0.214 vs. 0.307 MW per mole CO₂ recovered) while achieving superior CO₂ removal efficiency (100% vs. 94.2%) . The favorable environmental profile of EAE—characterized by low marine toxicity and high biodegradability—aligns with the sustainability mandates of renewable natural gas projects. Procurement specifications should include verification of low chloride content and absence of degradation-promoting impurities to ensure long-term solvent stability in continuous operation.

Pharmaceutical Intermediate Synthesis: Dual-Functionality Building Block

EAE serves as a strategic intermediate in pharmaceutical synthesis due to its dual amine-alcohol reactivity. Documented applications include its use as a starting material for the preparation of novel indole-2-carboxamide and 3-acetamide derivatives evaluated as antioxidant protective agents . EAE also functions as a precursor for the synthesis of amino acid-based arginase inhibitors investigated for myocardial ischemia reperfusion injury treatment . Additionally, EAE can be employed as a building block for ethylenediamine derivatives through reaction with additional amines or halogenated compounds . For pharmaceutical intermediate procurement, analytical-grade material with ≥99% purity and comprehensive certificate of analysis (including residual solvent and heavy metal testing) is indicated.

Corrosion Inhibition in Aqueous Industrial Systems

EAE functions as an efficient corrosion inhibitor for carbon steel in aqueous environments through a dual mechanism: adsorption onto exposed metal surfaces at bare sites and stabilization of the protective hydroxide surface film . This performance characteristic makes EAE a candidate for closed-loop cooling water systems, boiler water treatment, and oilfield produced water handling where both corrosion protection and compatibility with other treatment chemicals are required. Procurement for corrosion inhibition applications should consider technical-grade material, with particular attention to water miscibility (complete) and the absence of chloride contaminants that could exacerbate rather than mitigate corrosion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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